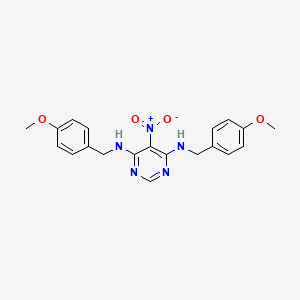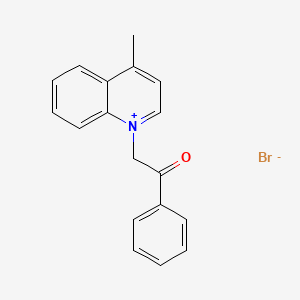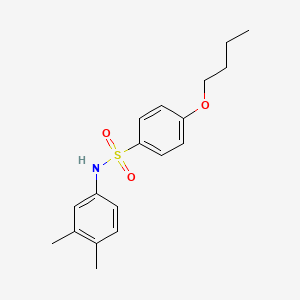
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide, also known as PDBu, is a potent protein kinase C (PKC) activator. It is widely used in scientific research to study the biochemical and physiological effects of PKC activation.
Mecanismo De Acción
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide binds to the regulatory domain of PKC, causing a conformational change that exposes the catalytic domain. This allows PKC to phosphorylate downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide has been shown to activate a variety of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol-3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway. N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide has also been shown to induce the translocation of PKC from the cytosol to the plasma membrane, where it can interact with downstream targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is a potent and selective PKC activator, making it an ideal tool for studying the downstream effects of PKC activation. However, N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be toxic at high concentrations, and its effects may be cell-type specific. Therefore, careful optimization of experimental conditions is necessary to obtain reliable results.
Direcciones Futuras
There are many future directions for N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide research. One area of interest is the development of more selective PKC activators that can target specific PKC isoforms. Another area of interest is the identification of downstream targets of PKC activation that are involved in specific cellular processes. Additionally, the use of N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide in combination with other PKC activators or inhibitors may provide new insights into the complex signaling networks regulated by PKC. Overall, N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide research has the potential to advance our understanding of the role of PKC in normal physiology and disease.
Métodos De Síntesis
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be synthesized by the reaction of 3-(propylamino)-1-benzothiophene-2-carboxylic acid and phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then oxidized with m-chloroperbenzoic acid to yield N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide.
Aplicaciones Científicas De Investigación
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is widely used in scientific research to study the biochemical and physiological effects of PKC activation. PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is used to activate PKC in vitro and in vivo to study the downstream effects of PKC activation.
Propiedades
IUPAC Name |
1,1-dioxo-N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-12-19-16-14-10-6-7-11-15(14)24(22,23)17(16)18(21)20-13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCSDWIKJINSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(S(=O)(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dioxo-N-phenyl-3-(propylamino)-1lambda6-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)



![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)


![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)